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molecular formula C18H22BrNO2 B8588540 Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate CAS No. 1253791-42-2

Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No. B8588540
M. Wt: 364.3 g/mol
InChI Key: XUTOSRNXJXEXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598183B2

Procedure details

This process identified the optimal conditions for the synthesis of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate via bromination of the corresponding 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with bromine. It's very important to control the reaction temperature and to quench the reaction mixture with a mixture of aqueous sodium thiosulfate and 4-methylmorpholine to minimize the formation of the dibromo- and 2-indolone impurities. Further neutralization of the crude product with NaOH in isopropanol greatly increases the stability of the isolated product.
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]([CH3:19])[C:4]2[C:9]([C:10]=1[CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[CH:8][CH:7]=[C:6]([C:16]([O-:18])=[O:17])[CH:5]=2.[CH:20]1(C2C3C(=CC(C([O-])=O)=CC=3)N(C)C=2)[CH2:24]CC[CH2:21]1.BrBr>>[Br:1][C:2]1[N:3]([CH3:19])[C:4]2[C:9]([C:10]=1[CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[CH:8][CH:7]=[C:6]([C:16]([O:18][CH:20]([CH3:24])[CH3:21])=[O:17])[CH:5]=2

Inputs

Step One
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)[O-])C
Name
3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench the reaction mixture
ADDITION
Type
ADDITION
Details
with a mixture of aqueous sodium thiosulfate and 4-methylmorpholine
TEMPERATURE
Type
TEMPERATURE
Details
Further neutralization of the crude product with NaOH in isopropanol greatly increases the stability of the isolated product

Outcomes

Product
Name
Type
Smiles
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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